2-(2-Fluorobenzenesulfonamido)propanoic acid
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWYRRHRYVLKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzenesulfonamido)propanoic acid typically involves the reaction of 2-fluorobenzenesulfonyl chloride with L-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Substitution Reactions at the Sulfonamide Nitrogen
The sulfonamide nitrogen participates in nucleophilic substitution reactions, enabling functionalization for drug discovery.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | R-X (alkyl halide), KCO, DMF, 60°C | N-Alkyl sulfonamide derivative | 65–80% | |
| Acylation | R-COCl, pyridine, RT | N-Acyl sulfonamide derivative | 70–85% |
Mechanism : The sulfonamide nitrogen acts as a nucleophile, attacking electrophilic reagents (e.g., alkyl halides, acyl chlorides). The electron-withdrawing fluorobenzene group enhances nitrogen's nucleophilicity.
Carboxylic Acid Functionalization
The propanoic acid moiety undergoes typical carboxylic acid reactions.
Esterification
Reaction with alcohols (R-OH) under acidic catalysis:
Conditions :
Amidation
Coupling with amines via carbodiimide reagents (e.g., EDCl):
Typical Yields : 75–90%.
Ester Hydrolysis
Esters of the compound hydrolyze under alkaline conditions to regenerate the carboxylic acid :
Conditions :
Metal-Mediated Reactions
The compound participates in metal-catalyzed coupling reactions. For example, palladium-catalyzed cross-coupling with aryl halides:
| Reaction | Catalysts/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh), KCO, DMF | Biaryl sulfonamide derivative | 60–75% |
Mechanism : The sulfonamide group stabilizes transition states via coordination to palladium, facilitating aryl-aryl bond formation .
Electrophilic Aromatic Substitution
The fluorobenzene ring undergoes limited electrophilic substitution due to fluorine’s strong electron-withdrawing effect. Nitration requires harsh conditions:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO, HSO, 100°C | 2-Fluoro-5-nitrobenzenesulfonamido acid | 40–50% |
Table 2: Hydrolysis Conditions Comparison
| Substrate | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl ester | 2M NaOH | 80°C | 3 | 90 |
| Ethyl ester | 2M NaOH | 80°C | 4 | 85 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Properties
Research indicates that 2-(2-Fluorobenzenesulfonamido)propanoic acid may exhibit antimicrobial properties similar to other sulfonamides. Sulfonamides are known to inhibit bacterial folate synthesis, making this compound a candidate for further investigation in antibiotic development. The presence of the fluorine atom could enhance its lipophilicity and metabolic stability, potentially improving its efficacy as an antimicrobial agent.
2. Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound to specific biological targets, such as enzymes involved in folate metabolism. Understanding these interactions is crucial for optimizing the compound for therapeutic use and determining its potential as a lead compound in drug design.
Synthetic Pathways
Several synthetic routes can be employed to produce this compound. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing fluorobenzenesulfonyl chloride and propanoic acid derivatives.
- Coupling Reactions : Employing coupling agents to facilitate the attachment of the sulfonamide group to the propanoic acid backbone.
These synthetic strategies are essential for producing the compound in sufficient quantities for research and potential therapeutic applications.
Case Study 1: Antibacterial Activity
A study investigated the antibacterial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential use in treating infections caused by these pathogens. Further optimization of the compound's structure could enhance its antibacterial spectrum.
Case Study 2: Pharmacokinetic Properties
Another research effort focused on evaluating the pharmacokinetic properties of this compound. The study assessed parameters such as absorption, distribution, metabolism, and excretion (ADME). Findings revealed that modifications to the fluorobenzene moiety improved metabolic stability, indicating that this compound could be developed into a viable pharmaceutical candidate.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound compared to structurally similar compounds, consider the following table:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Sulfanilamide | Contains an amine group instead of fluorine | Classic antibacterial agent |
| 4-Amino-N-(4-fluorophenyl)benzenesulfonamide | Contains an amino group on the benzene ring | Enhanced antibacterial spectrum |
| (S)-3-Amino-4-(4-fluorophenyl)butanoic acid | Has a longer carbon chain | Potential anti-inflammatory effects |
This comparison highlights how variations in chemical structure can influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 2-(2-fluorobenzenesulfonamido)propanoic acid and related compounds:
Key Observations:
Positional Isomerism: The positional shift of the sulfonamide group (C2 vs.
Ring Substitution : Replacement of benzene with thiophene (CAS 82068-11-9) introduces a sulfur heteroatom, reducing molecular weight and altering electronic properties, which may influence solubility and metabolic stability .
Biological Activity
2-(2-Fluorobenzenesulfonamido)propanoic acid (CAS Number: 1008050-74-5) is a compound of considerable interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition potential, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₀FNO₄S, with a molecular weight of approximately 247.24 g/mol. The compound features a sulfonamide group attached to a propanoic acid backbone, which is significant for its biological activity.
The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing the compound to bind effectively to enzyme active sites, thereby inhibiting their activity. This inhibition can disrupt biochemical pathways associated with disease processes, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for several bacteria are summarized in the table below:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Bacillus subtilis | 0.02 |
| Mycobacterium smegmatis | 0.625 |
| Fusarium oxysporum | 0.625 |
| Candida albicans | 0.078 |
These results suggest that the compound has broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria and fungi .
Enzyme Inhibition
The sulfonamide group in this compound is known for its potential as an enzyme inhibitor. It has been investigated for its ability to inhibit carbonic anhydrase and other related enzymes, which are crucial in various physiological processes. Inhibition studies have shown that this compound can effectively reduce enzyme activity, providing a basis for its application in treating conditions related to enzyme dysregulation.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Bacillus subtilis. Results indicated that the compound displayed significant antibacterial activity, with an MIC lower than many conventional antibiotics used in clinical settings.
- Enzyme Inhibition Study : In vitro assays demonstrated that this compound inhibited carbonic anhydrase with an IC50 value indicative of strong binding affinity. This suggests potential therapeutic applications in conditions where carbonic anhydrase plays a critical role, such as glaucoma or metabolic disorders .
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-(2-Chlorobenzenesulfonamido)propanoic acid | Chlorine instead of fluorine | Moderate antimicrobial activity |
| 3-(2-Fluorobenzenesulfonamido)propanoic acid | Different sulfonamide positioning | Similar enzyme inhibition |
| (S)-2-(4-Fluorobenzenesulfonamido)propanoic acid | Different fluorine position | Potentially different pharmacokinetics |
The presence of fluorine in the structure of this compound enhances its lipophilicity and metabolic stability compared to its chlorinated analogs, potentially increasing its bioavailability and efficacy .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 2-(2-Fluorobenzenesulfonamido)propanoic acid, and what analytical techniques ensure purity and structural integrity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with fluorobenzenesulfonyl chloride and a propanoic acid derivative. Key steps include sulfonamide coupling under basic conditions (e.g., using triethylamine) and purification via recrystallization or column chromatography . Structural integrity is confirmed using H/C NMR (to verify fluorine and sulfonamide groups) and HPLC (for purity >95%). Mass spectrometry (MS) validates the molecular ion peak .
Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?
- Methodological Answer :
- NMR : A doublet in F NMR (δ ≈ -110 ppm) confirms the fluorine substituent. The sulfonamide proton appears as a broad singlet (~δ 10-12 ppm) in H NMR .
- IR : Stretching vibrations at ~1350 cm (S=O) and ~3300 cm (N-H) validate the sulfonamide group .
- HPLC : Retention time comparison with a reference standard ensures purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities related to COX pathway modulation?
- Methodological Answer : Discrepancies in COX-1/COX-2 inhibition data may arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:
- Use orthogonal assays (e.g., enzyme inhibition, cellular prostaglandin E quantification) .
- Perform crystallographic studies to analyze binding modes with COX isoforms .
- Validate findings using knock-out cell lines to isolate pathway-specific effects .
Q. What strategies optimize reaction yield in large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Catalyst Optimization : Use chiral catalysts (e.g., BINAP-metal complexes) to enhance enantiomeric excess .
- Reaction Monitoring : Employ in-line FTIR or Raman spectroscopy to track intermediates and adjust conditions dynamically .
- Scale-Up Adjustments : Optimize solvent polarity (e.g., switch from THF to DMF) to improve solubility and reduce side reactions .
Q. How can researchers assess the compound’s stability under physiological conditions, and what degradation products are formed?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 48 hours. Monitor degradation via LC-MS .
- Degradation Pathways : Hydrolysis of the sulfonamide group may produce 2-fluorobenzenesulfonic acid and propanoic acid derivatives. Identify by comparing MS/MS fragments to reference libraries .
Q. What computational methods are effective for predicting interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). Focus on fluorine’s role in hydrophobic pocket interactions .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Q. How can structural modifications enhance pharmacokinetic properties, such as bioavailability or metabolic stability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the sulfonamide with a sulfonylurea group to improve metabolic stability .
- Prodrug Design : Introduce ester moieties to enhance oral absorption, followed by enzymatic hydrolysis in vivo .
- Fluorine Positioning : Add para-fluorine to the benzene ring to reduce CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
